molecular formula C8H13N3 B6147627 [(1-cyclopropyl-1H-imidazol-5-yl)methyl](methyl)amine CAS No. 1492221-28-9

[(1-cyclopropyl-1H-imidazol-5-yl)methyl](methyl)amine

Cat. No. B6147627
CAS RN: 1492221-28-9
M. Wt: 151.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It is a colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

1-Methylimidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

This compound is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.10 . It is a solid in form .

Safety and Hazards

This compound is classified as a combustible solid . It is recommended to ensure adequate ventilation and use personal protective equipment as required when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1-cyclopropyl-1H-imidazol-5-yl)methyl](methyl)amine involves the reaction of 1-cyclopropyl-1H-imidazole with formaldehyde and methylamine in the presence of a catalyst.", "Starting Materials": [ "1-cyclopropyl-1H-imidazole", "formaldehyde", "methylamine", "catalyst" ], "Reaction": [ "1. Dissolve 1-cyclopropyl-1H-imidazole in a suitable solvent.", "2. Add formaldehyde and methylamine to the reaction mixture.", "3. Add a catalyst to the reaction mixture.", "4. Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "5. Cool the reaction mixture and filter the resulting solid.", "6. Wash the solid with a suitable solvent and dry to obtain the desired product." ] }

CAS RN

1492221-28-9

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.